4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group, a nitro group, and a benzenesulfonamide moiety. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the pyrrolidine moiety.
Attachment of the Nitro Group: Nitration reactions, typically using nitric acid and sulfuric acid, are employed to introduce the nitro group onto the aromatic ring.
Sulfonamide Formation: The final step involves the reaction of the nitro-substituted pyridazine derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural features.
Industry: May be used in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The nitro group may also play a role in the compound’s bioactivity by undergoing bioreduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a wide range of pharmacological activities, including antihypertensive and anti-inflammatory properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their diverse biological activities and are used in the development of various drugs.
Uniqueness
4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of the nitro group, pyridazine ring, and sulfonamide moiety makes it a versatile compound for medicinal chemistry research.
Properties
IUPAC Name |
4-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)17-7-9-18(10-8-17)30(28,29)23-16-5-3-15(4-6-16)19-11-12-20(22-21-19)24-13-1-2-14-24/h3-12,23H,1-2,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJTLXHMGDLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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